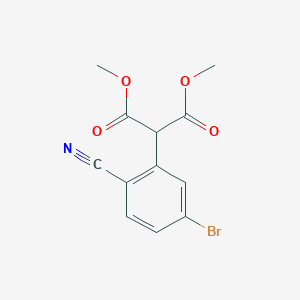

1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate

Description

1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate is a substituted propanedioate ester featuring a dimethyl ester backbone and a phenyl ring substituted with bromine (Br) at the 5-position and a cyano group (CN) at the 2-position.

Properties

IUPAC Name |

dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO4/c1-17-11(15)10(12(16)18-2)9-5-8(13)4-3-7(9)6-14/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXODSEMMNUNCQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=CC(=C1)Br)C#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate typically involves the esterification of propanedioic acid with 5-bromo-2-cyanophenol, followed by methylation. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a dehydrating agent to drive the reaction to completion . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents.

Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. Major products formed from these reactions include substituted derivatives, amines, and carboxylic acids.

Scientific Research Applications

Antiviral Activity

One of the primary applications of this compound is in the field of antiviral drug development. It has been studied for its potential use as a non-nucleoside reverse transcriptase inhibitor (NNRTI), similar to Etravirine, which is used in HIV treatment. Research indicates that compounds with similar structures can effectively inhibit viral replication without cross-resistance to existing NNRTIs .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Studies have demonstrated that derivatives of 1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate exhibit inhibitory effects on leukotriene biosynthesis, which is crucial in the inflammatory response. This suggests potential applications in treating conditions such as asthma and other inflammatory diseases .

Building Block for Complex Molecules

Due to its reactive functional groups, this compound serves as an important building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic pathways .

Development of New Synthetic Methods

The compound has been employed in the development of new synthetic methodologies, particularly in the area of carbon-carbon bond formation. Researchers have explored its use in reactions such as Suzuki coupling and Heck reactions, which are fundamental techniques in modern organic synthesis .

Case Study 1: Synthesis of Antiviral Agents

A recent study focused on synthesizing analogs of this compound to evaluate their antiviral activity against HIV. The synthesized compounds were tested for their efficacy in inhibiting viral replication in vitro, showing promising results that warrant further investigation into their mechanism of action and potential therapeutic applications.

Case Study 2: Anti-inflammatory Research

Another study investigated the anti-inflammatory properties of derivatives derived from this compound. The research involved evaluating their effects on leukotriene production using animal models. The results indicated significant reductions in inflammation markers, suggesting that these derivatives could lead to new treatments for inflammatory diseases.

Data Tables

| Application Area | Compound Use | Notable Findings |

|---|---|---|

| Antiviral Activity | NNRTI development | Effective inhibition of HIV replication |

| Anti-inflammatory Effects | Leukotriene biosynthesis inhibition | Significant reduction in inflammation markers |

| Organic Synthesis | Building block for complex molecules | Versatile intermediate for various reactions |

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, influencing various biochemical pathways. The ester groups can undergo hydrolysis, releasing active intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Comparative Insights

Electronic Effects: The cyano group in the target compound is a strong electron-withdrawing group (EWG), enhancing electrophilicity at the phenyl ring compared to the methoxy group (electron-donating) in 3-(5-Bromo-2-methoxyphenyl)propanoic acid . This difference may influence reactivity in coupling reactions or nucleophilic aromatic substitutions.

Synthetic Utility: The dimethyl propanedioate backbone in the target compound and facilitates ester hydrolysis or transesterification reactions, whereas the propanoic acid backbone in is more suited for carboxylate-based chemistry (e.g., salt formation, amidation).

Biological Activity: Bromine substitution is common in bioactive molecules (e.g., kinase inhibitors) due to its role in enhancing binding affinity. The cyano group may confer metabolic stability, whereas the amino group in could enable hydrogen bonding in drug-receptor interactions .

Stability and Solubility: The cyano group likely reduces aqueous solubility compared to the methoxy or amino substituents. However, the dimethyl ester backbone may improve lipophilicity, favoring membrane permeability in drug candidates.

Research Findings and Limitations

- Limited direct data on the target compound necessitate inferences from analogs.

- The absence of sulfonyl or amino groups in the target compound reduces its polarity compared to , which may impact its pharmacokinetic profile .

Biological Activity

1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and its structure-activity relationship (SAR).

Chemical Structure

The compound is characterized by a propanedioate backbone with two methyl groups and a brominated cyanophenyl substituent. Its chemical structure can be represented as follows:

Research indicates that this compound exhibits activity through various mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it may target the FLT3 kinase, which is relevant in acute myeloid leukemia (AML) treatment .

- Antiproliferative Effects : In vitro studies demonstrate that this compound can reduce the viability of cancer cell lines, suggesting potential as an anticancer agent .

Antiproliferative Activity

Table 1 summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for various cancer cell lines treated with this compound.

| Cell Line | IC50 (μM) |

|---|---|

| MV4-11 | 1.765 |

| MOLM-13 | 3.260 |

| K562 | 9.890 |

| CEM | >6.25 |

These results indicate that the compound has varying levels of potency across different cell lines, with MV4-11 being the most sensitive .

Structure-Activity Relationship (SAR)

The structural modifications of the compound significantly influence its biological activity. The presence of the bromine atom and the cyanophenyl group enhances its interaction with target proteins, which is critical for its antiproliferative effects. Studies suggest that variations in substituents can lead to significant changes in activity profiles.

Case Studies

- Acute Myeloid Leukemia : A study demonstrated that derivatives of this compound showed promising results in inhibiting FLT3 mutations associated with AML. The modifications led to enhanced selectivity and potency against FLT3-dependent cell lines .

- Inhibition Studies : Additional research highlighted that certain analogs exhibited improved efficacy against other kinases involved in cancer progression, showcasing the versatility of this compound's structure in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.